molecular formula C7H4F3N3 B12858810 3-Pyridinecarbonitrile, 6-amino-5-(trifluoromethyl)-

3-Pyridinecarbonitrile, 6-amino-5-(trifluoromethyl)-

Cat. No.: B12858810
M. Wt: 187.12 g/mol
InChI Key: RLLGWFRXMYGTII-UHFFFAOYSA-N
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Description

6-Amino-5-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H4F3N3 It is characterized by the presence of an amino group, a trifluoromethyl group, and a nitrile group attached to a nicotinonitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(trifluoromethyl)nicotinonitrile typically involves the reaction of 6-chloro-5-(trifluoromethyl)nicotinonitrile with ammonia. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the substitution of the chlorine atom with an amino group, resulting in the formation of 6-Amino-5-(trifluoromethyl)nicotinonitrile .

Industrial Production Methods

Industrial production of 6-Amino-5-(trifluoromethyl)nicotinonitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

6-Amino-5-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-5-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the nitrile group can participate in various chemical interactions. These properties contribute to the compound’s biological activity and its potential as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-5-(trifluoromethyl)nicotinonitrile
  • 6-Amino-4-(trifluoromethyl)pyridine
  • 5-(Trifluoromethyl)nicotinonitrile

Uniqueness

6-Amino-5-(trifluoromethyl)nicotinonitrile is unique due to the presence of both an amino group and a trifluoromethyl group on the nicotinonitrile backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H4F3N3

Molecular Weight

187.12 g/mol

IUPAC Name

6-amino-5-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-1-4(2-11)3-13-6(5)12/h1,3H,(H2,12,13)

InChI Key

RLLGWFRXMYGTII-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)N)C#N

Origin of Product

United States

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